molecular formula C17H19FN2O4 B10797281 methyl (2S)-2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbonyl]amino]-3-hydroxypropanoate

methyl (2S)-2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbonyl]amino]-3-hydroxypropanoate

Cat. No.: B10797281
M. Wt: 334.34 g/mol
InChI Key: VIRSIBPHMPQEFV-HNNXBMFYSA-N
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Description

OSM-S-61 is a chemical compound with the molecular formula C17H19FN2O4. It belongs to the class of aminothienopyrimidine derivatives and is part of the Open Source Malaria project, which aims to develop new antimalarial drugs. The compound has shown promising activity against Plasmodium falciparum, the parasite responsible for malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-61 involves multiple steps, starting with the construction of the thienopyrimidine scaffold. The chlorinated thienopyrimidone is used in a lithiation/halogenation reaction to introduce the desired functionality while maintaining workable yields of approximately 50%. An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Industrial Production Methods: Industrial production methods for OSM-S-61 are not well-documented, as the compound is primarily synthesized for research purposes. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions: OSM-S-61 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of OSM-S-61, which are used to study the structure-activity relationship and optimize the compound’s antimalarial activity .

Scientific Research Applications

OSM-S-61 has several scientific research applications, including:

    Chemistry: The compound is used as a model molecule to study the synthesis and reactivity of aminothienopyrimidine derivatives.

    Biology: OSM-S-61 is studied for its biological activity against Plasmodium falciparum and its potential as an antimalarial drug.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications in treating malaria and other parasitic infections.

Mechanism of Action

The mechanism of action of OSM-S-61 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is essential for protein synthesis in the parasite. OSM-S-61 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby inhibiting its activity and disrupting protein synthesis. This leads to the activation of the amino acid starvation response in the parasite, ultimately resulting in its death .

Comparison with Similar Compounds

Uniqueness: OSM-S-61 is unique due to its specific structure and the presence of a fluorine atom, which contributes to its distinct chemical and biological properties. The compound’s ability to form a covalent adduct with asparagine tRNA synthetase sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C17H19FN2O4

Molecular Weight

334.34 g/mol

IUPAC Name

methyl (2S)-2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbonyl]amino]-3-hydroxypropanoate

InChI

InChI=1S/C17H19FN2O4/c1-10-8-14(16(22)19-15(9-21)17(23)24-3)11(2)20(10)13-6-4-12(18)5-7-13/h4-8,15,21H,9H2,1-3H3,(H,19,22)/t15-/m0/s1

InChI Key

VIRSIBPHMPQEFV-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)N[C@@H](CO)C(=O)OC

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)NC(CO)C(=O)OC

Origin of Product

United States

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